molecular formula C9H17NO B13177301 2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one

Cat. No.: B13177301
M. Wt: 155.24 g/mol
InChI Key: AKJJFDUFNZXWLV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO. This compound is characterized by the presence of a propanone group attached to a 3-methylazetidin-3-yl moiety, with two methyl groups at the second carbon of the propanone chain. It is a versatile compound used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. For instance, 3-methylazetidine can be prepared by the reaction of 3-methyl-1,3-diaminopropane with a suitable cyclizing agent.

    Attachment of the Propanone Group: The propanone group can be introduced by reacting the azetidine derivative with a suitable ketone precursor under controlled conditions. This step often involves the use of catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This typically includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and specific catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: This compound has a similar structure but contains a thioxothiazolidin ring instead of the azetidine ring.

    2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: Another similar compound with slight variations in the functional groups attached to the core structure.

Uniqueness

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,2-dimethyl-1-(3-methylazetidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-8(2,3)7(11)9(4)5-10-6-9/h10H,5-6H2,1-4H3

InChI Key

AKJJFDUFNZXWLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C(=O)C(C)(C)C

Origin of Product

United States

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